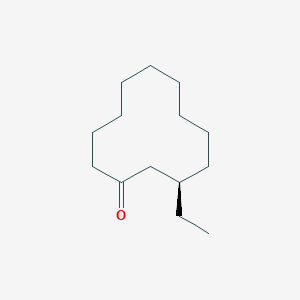
(3R)-3-ethylcyclododecan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-ethylcyclododecan-1-one: is an organic compound with a unique structure characterized by a twelve-membered ring with an ethyl group attached to the third carbon and a ketone functional group at the first carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-ethylcyclododecan-1-one typically involves the cyclization of linear precursors under specific conditions. One common method includes the use of Grignard reagents to introduce the ethyl group, followed by cyclization and oxidation to form the ketone. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (3R)-3-ethylcyclododecan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl group can participate in substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Acidic or basic catalysts to facilitate the substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclododecanones depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: (3R)-3-ethylcyclododecan-1-one is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and chemicals.
Biology: In biological research, this compound can be used as a model compound to study the behavior of large ring systems in biological systems. It may also be used in the development of new pharmaceuticals due to its potential biological activity.
Medicine: The compound’s potential biological activity makes it a candidate for drug development. Researchers may explore its effects on various biological pathways and its potential as a therapeutic agent.
Industry: In the industrial sector, this compound can be used in the production of fragrances, flavors, and other specialty chemicals. Its unique structure and properties make it suitable for various applications in the chemical industry.
Wirkmechanismus
The mechanism of action of (3R)-3-ethylcyclododecan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity. The exact pathways involved may vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
(3R)-3-hydroxycyclododecan-1-one: Similar structure but with a hydroxyl group instead of an ethyl group.
(3R)-3-methylcyclododecan-1-one: Similar structure but with a methyl group instead of an ethyl group.
(3R)-3-ethylcyclododecan-1-ol: Similar structure but with an alcohol group instead of a ketone.
Uniqueness: (3R)-3-ethylcyclododecan-1-one is unique due to its specific stereochemistry and the presence of both an ethyl group and a ketone functional group. This combination of features gives it distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
471854-55-4 |
|---|---|
Molekularformel |
C14H26O |
Molekulargewicht |
210.36 g/mol |
IUPAC-Name |
(3R)-3-ethylcyclododecan-1-one |
InChI |
InChI=1S/C14H26O/c1-2-13-10-8-6-4-3-5-7-9-11-14(15)12-13/h13H,2-12H2,1H3/t13-/m1/s1 |
InChI-Schlüssel |
NDXMKCXFCOKTDU-CYBMUJFWSA-N |
Isomerische SMILES |
CC[C@@H]1CCCCCCCCCC(=O)C1 |
Kanonische SMILES |
CCC1CCCCCCCCCC(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B13823684.png)

![2-[Chloro(hydroxy)methyl]benzene-1,4-diol](/img/structure/B13823694.png)
![4-Chloro-5-(3-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B13823711.png)

![(4R)-4-[(3R,8R,9S,10S,12S,13R,14S,17R)-7-[[(3R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-7-yl]diazenyl]-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13823721.png)
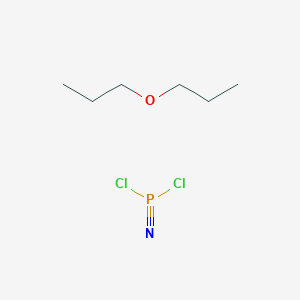
![(1R,6R,9S,14S)-1,6,7,8,9,14,15,16,17,17,18,18-dodecachloropentacyclo[12.2.1.16,9.02,13.05,10]octadeca-7,15-diene](/img/structure/B13823742.png)
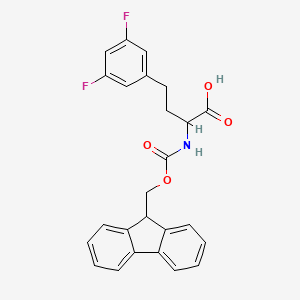
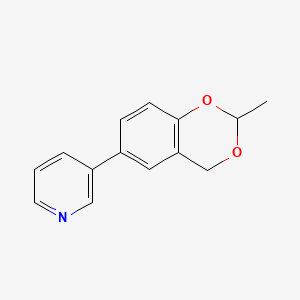
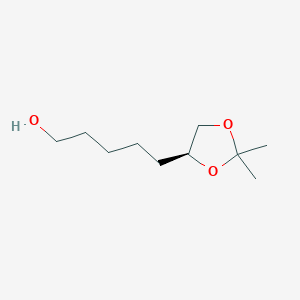
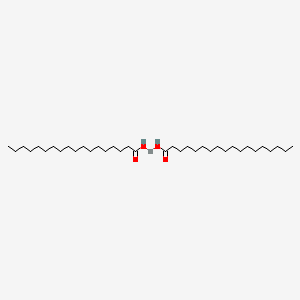
![acetic acid;(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B13823779.png)
![6-{[1-(Tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B13823783.png)
